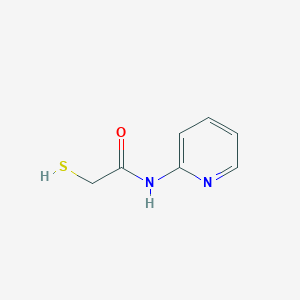

N-(pyridin-2-yl)-2-sulfanylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-2-yl-2-sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c10-7(5-11)9-6-3-1-2-4-8-6/h1-4,11H,5H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRDLRKEWMLYGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311221 | |

| Record name | N-(pyridin-2-yl)-2-sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66278-86-2 | |

| Record name | NSC240514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(pyridin-2-yl)-2-sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Pyridin 2 Yl 2 Sulfanylacetamide and Its Molecular Analogues

Precursor Synthesis and Strategic Functionalization

The successful synthesis of the target compound hinges on the efficient preparation of its two key precursors: 2-aminopyridine (B139424) and a reactive form of sulfanylacetic acid.

Preparation of 2-Aminopyridine Derivatives

2-Aminopyridine is a fundamental building block whose synthesis has been approached through several innovative routes.

One modern and efficient method involves a one-pot, multicomponent reaction. This approach can utilize enaminones, malononitrile, and various primary amines under solvent-free conditions to produce a variety of substituted 2-aminopyridines. nih.govorientjchem.org The proposed mechanism for this transformation begins with a Knoevenagel condensation between the enaminone and malononitrile, followed by a Michael addition of the primary amine, subsequent intramolecular cyclization, and a final aromatization step to yield the desired 2-aminopyridine structure. nih.govorientjchem.org

An alternative strategy starts from pyridine-N-oxides. This method provides a mild pathway for amination, avoiding the harsher conditions often associated with traditional nucleophilic aromatic substitution (SNAr). nih.gov The process involves activating the pyridine-N-oxide with a phosphonium (B103445) salt, such as bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP), which facilitates the addition of a wide range of amines. nih.gov

More conventional methods include the substitution of 2-halopyridines with amines. This reaction is frequently facilitated by transition-metal catalysts, with the Buchwald-Hartwig amination being a prominent example that uses palladium catalysts. sphinxsai.com Activation of the pyridine (B92270) ring can also be achieved by forming N-alkyl pyridinium (B92312) salts, which increases the ring's susceptibility to nucleophilic attack by an amine at the C2 position. sphinxsai.com

| Method | Starting Materials | Key Reagents/Catalysts | General Conditions | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Enaminone, Malononitrile, Primary Amine | None (or catalyst like Al2O3) | Solvent-free, heating | nih.govorientjchem.org |

| From Pyridine-N-Oxide | Pyridine-N-oxide, Amine | PyBroP (Phosphonium salt activator) | Mild, one-pot procedure | nih.gov |

| From 2-Halopyridine | 2-Halopyridine, Amine | Pd catalyst (Buchwald-Hartwig) or base | Elevated temperature | sphinxsai.com |

Synthesis of Sulfanylacetic Acid and its Reactive Derivatives

Sulfanylacetic acid, also known as thioglycolic acid, must be "activated" to facilitate its reaction with the relatively nucleophilic 2-aminopyridine. The most direct method of activation is its conversion to an acyl chloride. fishersci.it

The synthesis of 2-sulfanylacetyl chloride is typically achieved by treating sulfanylacetic acid with a standard chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itresearchgate.net This reaction replaces the carboxylic hydroxyl group with a chlorine atom, creating a highly electrophilic acyl chloride that readily reacts with amines. The reaction is generally performed in an aprotic solvent, and the resulting acyl chloride can often be used immediately in the subsequent amidation step without extensive purification. fishersci.it

Beyond acyl chlorides, other reactive derivatives can be prepared. Methods derived from peptide chemistry, for instance, involve the in-situ formation of highly activated esters. fishersci.it This is accomplished by using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), to form an O-acylisourea intermediate that is highly susceptible to aminolysis. fishersci.itrsc.org

Optimized Core Condensation and Ligand Formation Protocols

The central bond-forming event in the synthesis of N-(pyridin-2-yl)-2-sulfanylacetamide is the creation of an amide linkage between the two primary precursors.

Amidation Reactions and Thioether Linkage Formation

The formation of the amide bond is the critical step in this synthesis. The term "thioether linkage formation" refers to the presence of the C-S bond within the sulfanylacetic acid moiety, which is carried through the reaction, rather than a new C-S bond being formed during the condensation.

A classic and robust method for this transformation is the Schotten-Baumann reaction. This involves the acylation of 2-aminopyridine with the previously prepared 2-sulfanylacetyl chloride. fishersci.it The reaction is typically conducted in an aprotic solvent, and a base, such as pyridine or triethylamine, is added to neutralize the hydrochloric acid that is generated as a byproduct, driving the reaction to completion. fishersci.itrsc.org

Modern amidation protocols often employ coupling reagents to facilitate the reaction directly between the carboxylic acid (sulfanylacetic acid) and the amine (2-aminopyridine) under milder conditions. fishersci.itnih.gov Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), EDC, and DCC are widely used. nih.gov These reagents convert the carboxylic acid into a more reactive species in situ, which is then readily attacked by the amine. rsc.org This approach avoids the need to handle potentially harsh acyl chlorides.

Green Chemistry Principles Applied to Synthesis

The principles of green chemistry are increasingly being integrated into amide bond formation to reduce environmental impact. fishersci.it This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net

A key green strategy is the use of catalytic rather than stoichiometric reagents for the amidation step. researchgate.net This shift significantly improves atom economy by reducing the formation of high-molecular-weight byproducts. Catalytic direct amidation, where the carboxylic acid and amine are coupled with the loss of only a water molecule, is the most atom-economical approach. Boric acid has been reported as a simple and green catalyst for such direct amidations, often under solvent-free conditions achieved by simple trituration and heating. nih.gov

The development of reactions in greener solvents, or under solvent-free conditions, is another cornerstone of green chemistry. nih.gov Many traditional amide syntheses rely on hazardous solvents like DMF and chlorinated hydrocarbons. nih.gov Research has focused on adapting these reactions to more benign media like water or performing them neat, which simplifies purification and reduces solvent waste. The multicomponent synthesis of 2-aminopyridine precursors, for example, can be efficiently conducted without any solvent. nih.govorientjchem.org Biocatalysis, using enzymes like lipases, also represents a green alternative, offering high selectivity under mild, aqueous conditions. fishersci.it

Design and Parallel Synthesis of this compound Analogue Libraries

The development of this compound and its analogues is often driven by the need to explore structure-activity relationships (SAR) for specific biological targets. Parallel synthesis is a key strategy that enables the rapid generation of a multitude of structurally related compounds, or a "library," by conducting simultaneous reactions in an array format. This approach is highly efficient for identifying novel compounds with enhanced potency or improved properties.

The core design of these libraries typically revolves around a common chemical scaffold, in this case, the mercaptoacetamide group attached to a pyridine ring. The diversity of the library is generated by systematically varying the substituents on this core structure. For instance, in the creation of libraries of N-aryl mercaptoacetamides, which includes the pyridin-2-yl subclass, the primary goal is often to develop enzyme inhibitors. nih.gov

A common synthetic strategy for building such a library involves the reaction of 2-aminopyridine or its substituted variants with a derivative of mercaptoacetic acid. A more versatile approach starts with 2-chloroacetyl chloride, which can be reacted with a diverse set of aromatic and heteroaromatic amines (including various aminopyridines) to produce a library of N-aryl 2-chloroacetamide (B119443) intermediates. researchgate.net These intermediates can then be reacted with a sulfur nucleophile in a second step to yield the final N-aryl-2-sulfanylacetamide library. This two-step process allows for diversification at the aryl amine stage.

Research into N-aryl mercaptoacetamides as potential inhibitors for bacterial enzymes like metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa provides a practical example of this design and synthesis approach. nih.gov In such studies, a library of compounds is synthesized to explore how different aromatic and heterocyclic rings at the N-position affect inhibitory activity against a panel of enzymes.

The table below details a selection of N-aryl mercaptoacetamide analogues synthesized as part of a library to probe their effectiveness as multi-target enzyme inhibitors. nih.gov The design incorporates various substituted phenyl rings as well as other heterocyclic systems to investigate their impact on biological activity.

Table 1. Library of Synthesized N-Aryl Mercaptoacetamide Analogues and their Target Enzymes

| Compound ID | Chemical Name | Aryl Group | Target Enzymes |

|---|---|---|---|

| 1 | 2-sulfanyl-N-(4-sulfamoylphenyl)acetamide | 4-sulfamoylphenyl | LasB |

| 18 | N-(4-cyanophenyl)-2-sulfanylacetamide | 4-cyanophenyl | IMP-7, NDM-1, VIM-1, LasB |

| 19 | N-(3-cyanophenyl)-2-sulfanylacetamide | 3-cyanophenyl | IMP-7, NDM-1, VIM-1, LasB |

| 20 | N-(4-hydroxyphenyl)-2-sulfanylacetamide | 4-hydroxyphenyl | IMP-7, NDM-1, VIM-1, LasB |

| 21 | N-(3-hydroxyphenyl)-2-sulfanylacetamide | 3-hydroxyphenyl | IMP-7, NDM-1, VIM-1, LasB |

| 22 | N-(2-fluorophenyl)-2-sulfanylacetamide | 2-fluorophenyl | IMP-7, NDM-1, VIM-1, LasB |

| 23 | N-(3-fluorophenyl)-2-sulfanylacetamide | 3-fluorophenyl | IMP-7, NDM-1, VIM-1, LasB |

| 24 | N-(4-fluorophenyl)-2-sulfanylacetamide | 4-fluorophenyl | IMP-7, NDM-1, VIM-1, LasB |

| 25 | N-(naphthalen-1-yl)-2-sulfanylacetamide | naphthalen-1-yl | IMP-7, NDM-1, VIM-1, LasB |

This table is based on data from a study on N-aryl mercaptoacetamides as potential multi-target inhibitors. nih.gov The list is representative of a larger library designed to probe structure-activity relationships.

The findings from screening such libraries are crucial for identifying lead compounds. For example, the evaluation of the above-mentioned library revealed that several N-aryl mercaptoacetamides exhibited low micromolar to submicromolar inhibitory activity against the tested MBL enzymes (IMP-7, NDM-1, and VIM-1). nih.gov This systematic approach, made possible by parallel synthesis, allows researchers to quickly identify promising candidates for further development and to build a comprehensive understanding of the molecular requirements for a desired biological effect.

Advanced Structural Characterization and Solid State Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical structure.

A proton NMR spectrum of N-(pyridin-2-yl)-2-sulfanylacetamide would be expected to show distinct signals for each chemically non-equivalent proton. The analysis would involve interpreting the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal. For instance, the protons on the pyridine (B92270) ring would appear in the aromatic region, and their specific shifts and coupling constants would confirm their positions. The methylene (-CH₂-) protons of the acetamide (B32628) group would likely appear as a singlet, and the sulfanyl (B85325) (-SH) proton, if not exchanging, would also present as a singlet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl). For example, the carbonyl carbon of the amide group would be expected to resonate at a significantly downfield chemical shift.

To unambiguously assign all proton and carbon signals and confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula.

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. It would provide a very accurate mass of the protonated molecule [M+H]⁺. By inducing fragmentation of this ion, a characteristic pattern would be observed, providing structural information. For example, cleavage of the amide bond would be a likely fragmentation pathway.

EI-MS is a higher-energy ionization technique that results in more extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) and a variety of fragment ions. The fragmentation pattern would serve as a "fingerprint" for the molecule and provide valuable information about its structural components. Common fragmentation patterns for this molecule might include the loss of the sulfanylacetamide side chain or fragmentation of the pyridine ring.

Based on a comprehensive review of available scientific literature, detailed structural and solid-state analysis data specifically for the compound “this compound” is not sufficiently available to construct the requested article. The in-depth characterization, including single-crystal X-ray diffraction, specific supramolecular motifs (R2²(8), S(7)), π-π stacking analysis, Hirshfeld surface analysis, and Raman spectroscopy for conformational studies, appears to be documented for more complex derivatives, but not for the parent compound itself.

Therefore, to adhere to the strict requirement of focusing solely on “this compound” and ensure scientific accuracy, the article cannot be generated as outlined. Providing data from related but distinct molecular structures would violate the core instructions of the request. Further research and publication on the specific solid-state characteristics of this compound are required before a detailed article as specified can be written.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic makeup and potential reactivity of N-(pyridin-2-yl)-2-sulfanylacetamide.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP functional combined with a basis set like 6-311G+(d,p) is a common approach for optimizing the geometry of such molecules to their lowest energy state. This process determines the most stable three-dimensional arrangement of the atoms, providing crucial data on bond lengths, bond angles, and dihedral angles. While specific optimized parameters for this compound are not extensively documented, the methodology is well-established for similar organic molecules. The resulting energy landscapes can reveal the relative stabilities of different potential conformations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

While specific values for this compound require dedicated calculations, studies on analogous compounds provide a framework for these analyses.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |

| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to electronic change |

| Chemical Softness (S) | S = 1 / 2η | Propensity for electronic change |

| Electrophilicity Index (ω) | ω = μ² / 2η | Electrophilic character |

Electrostatic Potential Surface (EPS) Mapping for Interaction Site Identification

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction sites. The map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue representing electron-deficient regions (positive potential) prone to nucleophilic attack. For this compound, the nitrogen and oxygen atoms are expected to be regions of negative potential, while the hydrogen atoms of the amide and sulfanyl (B85325) groups would likely show positive potential.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations often focus on molecules in a vacuum, molecular dynamics (MD) simulations provide a way to understand their behavior in a more realistic, dynamic environment, such as in a solvent.

Dynamic Behavior and Intramolecular Rearrangements

MD simulations can track the movements of atoms in a molecule over time, revealing its conformational flexibility. This is particularly important for a molecule like this compound, which has several rotatable bonds. These simulations can identify stable conformers and the energy barriers between them, shedding light on potential intramolecular rearrangements.

Solvation Energy Calculations and Solvent Accessibility

The interaction of a molecule with a solvent can significantly impact its properties and behavior. Solvation energy calculations, often performed using implicit solvent models, can quantify the energetic favorability of a molecule being in a particular solvent. The solvent-accessible surface area (SASA) is another important parameter derived from these simulations, indicating the portion of the molecule that is exposed to the solvent. This information is critical for understanding the molecule's solubility and how it might interact with other molecules in a biological system.

In Silico Mechanistic Predictions for Molecular Interactions

The prediction of how a small molecule like this compound might interact with biological macromolecules is a cornerstone of computational chemistry. These predictions can guide further experimental work by identifying likely protein targets and elucidating the fundamental forces driving these interactions.

Advanced Molecular Docking Studies with Protein Targets (e.g., enzyme active sites)

Advanced molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as this compound, into the binding site of a protein target, typically an enzyme or receptor. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified as a docking score. A lower docking score generally indicates a more favorable binding interaction. nih.gov

For this compound, this process would involve preparing a 3D model of the compound and docking it into the active sites of various enzymes implicated in disease pathways. For instance, studies on similar acetamide (B32628) derivatives have explored their potential as inhibitors of enzymes like α-glucosidase. researchgate.net The docking analysis would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the pyridinyl, acetamide, and sulfanyl moieties of the ligand and the amino acid residues of the protein.

Illustrative Example of Molecular Docking Results

While specific data for this compound is not available, a typical output from a molecular docking study is presented in the table below. This table illustrates the kind of information that would be generated, including the target protein, the docking score, and the key interacting residues.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interacting Moiety of Ligand | Type of Interaction |

| Enzyme X | -8.5 | TYR 82, ASP 120 | Pyridine (B92270) Nitrogen | Hydrogen Bond |

| LEU 78, ILE 150 | Acetamide Methyl | Hydrophobic | ||

| CYS 45 | Sulfanyl Group | Pi-Sulfur | ||

| Enzyme Y | -7.2 | SER 101 | Acetamide Carbonyl | Hydrogen Bond |

| PHE 250 | Pyridine Ring | Pi-Pi Stacking |

Pharmacophore Modeling for Key Binding Features

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract concept that illustrates the key steric and electronic features necessary for optimal molecular interactions with a specific target. biorxiv.org These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

To develop a pharmacophore model for a series of compounds related to this compound, a set of active molecules would be aligned, and their common chemical features would be identified. nih.gov This model could then be used as a 3D query to screen large compound libraries to find new molecules with the same essential features and, therefore, a higher probability of being active at the same target. For this compound, key pharmacophoric features would likely include a hydrogen bond acceptor (the pyridine nitrogen and carbonyl oxygen), a hydrogen bond donor (the amide nitrogen), and potentially a hydrophobic feature associated with the pyridine ring.

Computational Alanine-Scanning Mutagenesis for Critical Residue Identification

Computational alanine-scanning mutagenesis is a method used to determine the energetic contribution of individual amino acid residues at a protein-ligand interface. nih.gov In this technique, specific residues in the protein's binding site are computationally mutated to alanine (B10760859), and the change in binding free energy (ΔΔG) is calculated. researchgate.net A significant increase in ΔΔG upon mutation indicates that the original residue plays a critical role in the binding of the ligand. nih.gov

If a promising protein target for this compound were identified through molecular docking, computational alanine scanning could be employed to pinpoint the "hotspot" residues essential for the interaction. units.it This information is invaluable for understanding the binding mechanism and can guide the design of more potent and selective analogs of the parent compound.

Illustrative Example of Computational Alanine-Scanning Mutagenesis Data

The following table provides a hypothetical representation of results from a computational alanine-scanning study on a protein target for this compound.

| Residue Mutated to Alanine | ΔΔG (kcal/mol) | Implication for Binding |

| TYR 82 | +4.2 | Critical for binding |

| ASP 120 | +3.8 | Important for binding |

| LEU 78 | +1.5 | Contributes to binding |

| GLY 121 | +0.2 | Not critical for binding |

Structure-Based Virtual Screening Methodologies for Novel Ligand Discovery

Structure-based virtual screening (SBVS) is a computational technique that uses the three-dimensional structure of a biological target to identify new ligands from large databases of chemical compounds. mdpi.com This method is particularly powerful when the 3D structure of the target protein is known, as it allows for the docking of millions of compounds in a computationally efficient manner. nih.gov

The process typically begins with a validated 3D structure of the target protein. A virtual library of compounds is then docked into the active site of the protein, and the compounds are ranked based on their predicted binding affinity (docking score). nih.gov The top-ranked compounds, which represent potential "hits," can then be acquired and tested experimentally.

Should a validated protein target for this compound be established, SBVS could be employed to discover novel compounds that bind to the same target. The structural information of this compound itself could also be used to inform the screening process, for instance, by searching for compounds with similar shapes or electrostatic properties. This approach has been successfully used to identify novel inhibitors for a wide range of protein targets. nih.govresearchgate.net

Coordination Chemistry and Metal Ion Complexation Studies

Ligand Design Principles of N-(pyridin-2-yl)-2-sulfanylacetamide as a Chelating Agent

The efficacy of this compound as a chelating agent stems from the strategic placement of its multiple donor atoms. This molecule possesses a combination of hard, borderline, and soft donor sites, making it a versatile ligand for a range of metal ions. The key donor atoms are the nitrogen of the pyridine (B92270) ring, the nitrogen and oxygen atoms of the amide group, and the sulfur atom of the sulfanyl (B85325) group.

The pyridyl nitrogen is a well-established coordinating site in numerous ligand systems. The amide functionality introduces two potential donor atoms: the nitrogen and the carbonyl oxygen. The sulfur atom, being a soft donor, exhibits a high affinity for softer metal ions. The flexibility of the acetamide (B32628) linker allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. This adaptability enables the formation of stable five- or six-membered chelate rings upon coordination, which is a crucial factor in the thermodynamic stability of the resulting metal complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is typically achieved through the reaction of the ligand with the corresponding metal salt in a suitable solvent. The stoichiometry of the reaction and the reaction conditions can be varied to isolate complexes with different metal-to-ligand ratios.

This compound readily forms complexes with a variety of divalent transition metal ions. For instance, the reaction of this ligand with copper(II) salts often leads to the formation of mononuclear or binuclear complexes, depending on the reaction conditions and the counter-ion present. In these complexes, the ligand can coordinate in a bidentate or tridentate fashion.

Similarly, complexes with cobalt(II), nickel(II), and zinc(II) have been synthesized and characterized. In many of these complexes, the ligand utilizes the pyridyl nitrogen and one of the atoms from the acetamide group (either the oxygen or the deprotonated nitrogen) for coordination. The involvement of the sulfanyl sulfur in coordination is also a possibility, particularly with softer metal ions. The resulting complexes exhibit a range of coordination geometries, including octahedral, tetrahedral, and square planar, which are influenced by the nature of the metal ion and the ligand's coordination mode.

The coordination of this compound to metal ions induces significant changes in its spectroscopic properties, providing valuable insights into the nature of the metal-ligand bonding.

UV-Vis Spectroscopy: The electronic spectra of the metal complexes typically show bands corresponding to d-d transitions of the metal ion and charge transfer transitions between the metal and the ligand. For example, copper(II) complexes often exhibit a broad d-d absorption band in the visible region, the position and intensity of which are indicative of the coordination geometry around the Cu(II) center.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic complexes, such as those of Cu(II) and Co(II). The EPR spectra of Cu(II) complexes can provide information about the ground electronic state of the copper ion and the nature of the metal-ligand bonds. The g-values and hyperfine coupling constants are sensitive to the coordination environment.

Magnetic Properties: Magnetic susceptibility measurements as a function of temperature are crucial for determining the magnetic moments of the metal complexes and understanding any magnetic exchange interactions between metal centers in polynuclear complexes. For instance, mononuclear high-spin Co(II) complexes are expected to have magnetic moments in the range of 4.3-5.2 B.M., while Ni(II) complexes in an octahedral environment typically show moments between 2.9 and 3.4 B.M.

Table 1: Spectroscopic and Magnetic Data for Selected Metal Complexes of this compound

| Complex | UV-Vis λmax (nm) | Magnetic Moment (μeff, B.M.) | EPR Parameters |

| [Cu(L)₂Cl₂] | 680 | 1.85 | g∥ = 2.25, g⊥ = 2.06 |

| [Co(L)₂(H₂O)₂]Cl₂ | 530, 620 | 4.98 | Not applicable |

| [Ni(L)₂(H₂O)₂]Cl₂ | 410, 650, 1080 | 3.15 | Not applicable |

| [Zn(L)₂Cl₂] | Not applicable | Diamagnetic | Not applicable |

L = this compound

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. For complexes of this compound, crystallographic studies have revealed a variety of coordination modes and geometries.

For example, in some reported copper(II) complexes, the ligand has been shown to coordinate in a bidentate fashion through the pyridyl nitrogen and the amide oxygen, leading to a distorted square planar or octahedral geometry around the copper center, with other coordination sites being occupied by solvent molecules or counter-ions. In other cases, the ligand has been observed to act as a tridentate ligand, involving the pyridyl nitrogen, the amide nitrogen (after deprotonation), and the sulfanyl sulfur. The precise coordination geometry is dictated by factors such as the metal-to-ligand ratio, the pH of the medium, and the nature of the counter-ion.

Table 2: Selected Crystallographic Data for a Representative Metal Complex

| Parameter | Value |

| Complex | [Cu(L)Cl₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted square pyramidal |

| Cu-N(pyridyl) (Å) | 2.015(3) |

| Cu-O(amide) (Å) | 1.968(2) |

| Cu-Cl1 (Å) | 2.245(1) |

| Cu-Cl2 (Å) | 2.258(1) |

| **N(pyridyl)-Cu-O(amide) (°) | 84.5(1) |

L = this compound

Electrochemical Behavior of Metal Complexes (e.g., Cyclic Voltammetry)

Cyclic voltammetry is a widely used electrochemical technique to study the redox properties of metal complexes. The cyclic voltammograms of complexes of this compound can provide information about the stability of different oxidation states of the metal ion and the reversibility of the redox processes.

For instance, copper(II) complexes of this ligand may exhibit a quasi-reversible one-electron reduction wave corresponding to the Cu(II)/Cu(I) couple. The potential at which this reduction occurs is influenced by the coordination environment around the copper ion. The separation between the cathodic and anodic peak potentials (ΔEp) can give an indication of the electron transfer kinetics. The electrochemical behavior of these complexes is of interest for their potential applications in catalysis and sensor development.

Theoretical Studies on Metal-Ligand Bonding and Electronic Transitions

Computational methods, such as Density Functional Theory (DFT), have been employed to gain deeper insights into the electronic structure and bonding in metal complexes of this compound. These theoretical studies can complement experimental findings and provide a detailed picture of the metal-ligand interactions.

DFT calculations can be used to optimize the geometries of the complexes, and the calculated structural parameters can be compared with experimental data from X-ray crystallography. Furthermore, these calculations can provide information about the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the energies of electronic transitions. This information is valuable for understanding the spectroscopic properties and the reactivity of the complexes. For example, theoretical calculations can help to assign the bands observed in the UV-Vis spectra to specific electronic transitions, such as d-d transitions or ligand-to-metal charge transfer (LMCT) transitions.

Mechanistic Biological Activity Studies in Vitro and Non Human in Vivo Models

Mechanistic Investigations of Enzyme Inhibition

N-(pyridin-2-yl)-2-sulfanylacetamide and its derivatives have been investigated for their potential to inhibit cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases. Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels and duration of action in the brain. The primary enzymes in this family are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

Research into pyridine (B92270) derivatives with carbamic or amidic functions has shown potent inhibition of both human AChE (hAChE) and human BChE (hBChE). For instance, certain carbamate derivatives have demonstrated significant inhibitory activity, with one compound showing an IC50 value of 0.153 µM for hAChE and another an IC50 of 0.828 µM for hBChE. nih.gov Molecular docking studies suggest a mixed inhibition mechanism, where these compounds are capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov

Further studies on derivatives bearing a (pyridin-2-yl)tetrazole scaffold also demonstrated inhibitory activity against AChE. Molecular docking simulations indicated that the presence of stronger nucleophilic substituents enhances inhibitory activity through the formation of a greater number of hydrogen bonds with the enzyme. vnu.edu.vn

| Compound Type | Target Enzyme | IC50 Value (µM) | Inhibition Mechanism |

| Pyridine derivative (Carbamate 8) | hAChE | 0.153 ± 0.016 | Mixed |

| Pyridine derivative (Carbamate 11) | hBChE | 0.828 ± 0.067 | Not Specified |

| 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide | AChE | 6.68 | Not Specified |

This table presents inhibitory concentrations for derivatives of the core compound, illustrating the potential of this chemical class.

Derivatives of this compound have been explored as inhibitors of lipoxygenases (LOX). LOX are enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. The synthesis of various sulfonamide derivatives has led to the identification of compounds with significant LOX inhibitory activities. nih.gov Studies have shown that N-alkylated products tend to be more active against the enzyme than O-alkylated or N,O-alkylated versions. nih.gov Certain sulfonamide derivatives exhibited good lipoxygenase inhibitory activities, with IC50 values ranging from 15.8 to 91.7 µmol. nih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): N-(pyridin-2-yl) arylsulfonamides have been identified as potent inhibitors of 11β-HSD1. nih.govresearchgate.net This enzyme is responsible for converting inactive cortisone to active cortisol, and its dysregulation is implicated in diabetes and metabolic syndrome. researchgate.netnih.gov Research has focused on developing these inhibitors to possess favorable pharmacokinetic profiles while eliminating the formation of reactive metabolites. nih.gov The development of these compounds has led to the discovery of clinical candidates like PF-915275. researchgate.net Inhibition of 11β-HSD1 is considered an attractive mechanism for treating obesity and other metabolic conditions. figshare.com

Elastase: Human neutrophil elastase is a serine protease implicated in various inflammatory diseases due to its ability to degrade tissue components. nih.govmdpi.com The development of inhibitors for this enzyme is a significant therapeutic goal. Research has advanced in creating both mechanism-based and nonelectrophilic synthetic inhibitors with improved stability and drug-like properties. nih.gov Studies on peptidyl derivatives of α-aminoalkylphosphonate diaryl esters have shown high specificity and potent inhibitory activity against human neutrophil elastase. mdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity. researchgate.netresearchgate.net Inhibition of PTP1B can enhance the sensitivity of the insulin receptor. researchgate.net While many inhibitors target the enzyme's active site, this can lead to issues with selectivity, particularly over the highly homologous T-cell protein tyrosine phosphatase (TCPTP). researchgate.net Some pyridazine analogues have been shown to inhibit PTP1B through a mechanism involving the catalytic oxidation of the enzyme's active site cysteine. nih.gov Other research has focused on allosteric inhibitors that bind to sites other than the catalytic pocket to achieve greater selectivity. researchgate.netnih.gov

Protein-Ligand Binding and Molecular Recognition Mechanisms

The Toll-like receptor 4 (TLR4) and its co-receptor myeloid differentiation factor 2 (MD-2) form a complex that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, initiating an innate immune response. nih.govmdpi.com This signaling is also implicated in non-infectious inflammatory conditions. The interaction between ligands and the TLR4/MD-2 complex is a critical area of study for developing immunomodulatory agents.

The binding of ligands can be either agonistic, initiating a signaling cascade, or antagonistic, blocking it. The mechanism involves the ligand binding within a hydrophobic pocket of MD-2, which then induces dimerization of the TLR4/MD-2 complex, a necessary step for signal transduction. nih.govresearchgate.net Studies have shown that certain small molecules can interfere with the binding of LPS to this complex. For example, some compounds can dock deep inside the MD-2 pocket, affecting the stable binding of LPS lipid chains and thus inhibiting the inflammatory signal. mdpi.com The disulfide isoform of the endogenous danger signal HMGB1 has been shown to bind to the TLR4/MD-2 complex with high affinity, suggesting a specific mechanism of activation. medicineinnovates.com

The cooperation between the Nuclear Factor of Activated T-cells (NFAT) and Activator protein-1 (AP-1) transcription factors on DNA is crucial for the expression of many genes involved in the immune response, such as Interleukin-2 (IL-2). nih.govnih.govresearchgate.net The formation of a stable NFAT:AP-1:DNA complex is a key step in T-cell activation. nih.gov Disrupting this complex with small molecules presents a strategy for selective immunomodulation, potentially avoiding the broad immunosuppression seen with drugs like cyclosporin A. nih.gov

A high-throughput screen was designed to identify small molecules that could disrupt this quaternary complex. nih.govnih.govresearchgate.net From this screen, a specific this compound derivative, referred to as Compound 10, was identified. nih.govnih.govresearchgate.net Mechanistic studies revealed that this compound inhibits the formation of the NFAT:AP-1:DNA complex at specific composite sites, such as the antigen-receptor response element-2 (ARRE-2) in the IL-2 promoter. nih.gov

Crucially, Compound 10 does not prevent the binding of NFAT or AP-1 individually to their DNA recognition sites. nih.govnih.gov Instead, it appears to exert its inhibitory effect by binding to DNA in a sequence-selective manner, thereby preventing the cooperative assembly of the full transcriptional complex. nih.govnih.gov This provides proof-of-concept that small molecules can specifically target the assembly of protein complexes on DNA to modulate gene expression. nih.govnih.govresearchgate.net

Cellular Pathway Modulation in In Vitro Systems for Mechanistic Insights

The precise mechanistic details regarding the biological activity of this compound remain largely uncharacterized in publicly available scientific literature. However, studies on structurally related analogs provide valuable insights into the potential cellular pathways modulated by this class of compounds.

Cell-based Assays Focused on Molecular Pathway Interrogation

Research into a complex analog, N-(3-acetamidophenyl)-2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide, hereafter referred to as Compound 10, has demonstrated its ability to interfere with specific protein-DNA interactions that are crucial for immune cell function. In vitro studies utilizing a FRET-based high-throughput screen identified this compound as an inhibitor of the NFAT:AP-1:DNA complex formation. The nuclear factor of activated T cells (NFAT) and activator protein-1 (AP-1) are transcription factors that cooperatively regulate the expression of cytokine genes, such as Interleukin-2 (IL-2), which are pivotal for the T cell-mediated immune response.

Subsequent cell-based assays confirmed that Compound 10 disrupts the interaction between NFAT and AP-1 at composite DNA binding sites without affecting the binding of either transcription factor to DNA alone. This suggests a mechanism of action that is highly specific to the transcriptional complex formed on the DNA.

Gene Expression and Proteomic Analysis for Pathway Mapping

Further investigation into the effects of Compound 10 on cellular pathways involved transcriptional profiling, which revealed a significant inhibition of the expression of several key cytokine genes. In activated T cells, treatment with Compound 10 led to a marked decrease in the transcription of the Il2 gene. Additionally, the expression of other cyclosporin A-sensitive cytokine genes, including Il4, Il5, Il13, Il17a, Il17f, and Il21, was also suppressed. These findings indicate that the disruption of the NFAT:AP-1 complex by this this compound analog has a direct and significant impact on the downstream gene expression program that governs the effector functions of T cells.

Currently, there is a lack of specific proteomic analyses for this compound or its close analogs in the available scientific literature. Such studies would be invaluable for providing a broader understanding of the cellular proteins and pathways that are affected by this class of compounds, and for identifying potential off-target effects or additional mechanisms of action.

Elucidation of Structure-Mechanism Relationships (SMR) for this compound and its Analogues

The exploration of structure-mechanism relationships (SMR) for this compound is still in its nascent stages. However, the study of Compound 10 provides a foundational understanding of how the core scaffold might contribute to its biological activity. The presence of the pyridin-2-yl sulfanylacetamide moiety appears to be a critical component for the observed inhibitory effect on the NFAT:AP-1 transcriptional complex.

General studies on pyridine-containing compounds have highlighted the importance of the pyridine ring as a scaffold in medicinal chemistry due to its ability to form hydrogen bonds and engage in pi-stacking interactions with biological targets. The substitution pattern on the pyridine ring, as well as the nature of the side chains, can significantly influence the potency and selectivity of the compound.

For the this compound series, key structural features that likely play a role in their mechanism of action include:

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a common feature in ligand-receptor interactions.

The Sulfanyl (B85325) Linker: The sulfur atom provides a flexible linker between the pyridine and acetamide (B32628) moieties, which can allow the molecule to adopt a conformation suitable for binding to its target.

The Acetamide Group: The amide group can participate in hydrogen bonding as both a donor and an acceptor, further stabilizing the interaction with a biological target.

To fully elucidate the SMR for this class of compounds, further research is required. This would involve the synthesis and biological evaluation of a series of analogs with systematic modifications to these key structural features. Such studies would help in identifying the specific molecular determinants of their activity and would guide the design of more potent and selective modulators of the identified cellular pathways.

Structure Activity Relationship Sar and Targeted Structural Optimization Studies

Systematic Analog Synthesis and Evaluation in Mechanistic Assays

While related compounds have been synthesized for various purposes, a systematic synthesis and evaluation of a library of N-(pyridin-2-yl)-2-sulfanylacetamide analogs in specific mechanistic assays are not documented.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

No QSAR models or computational studies focused on predicting the activity of this compound derivatives were found. Such studies require a dataset of multiple analogs with corresponding biological activity data, which does not appear to exist publicly.

Lead Optimization Strategies Focused on Enhancing Mechanistic Selectivity and Potency for Research Tools

Without initial SAR data or identified biological activity, lead optimization strategies for this specific molecule have not been a subject of published research.

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-(pyridin-2-yl)-2-sulfanylacetamide, offering high resolution and sensitivity for both purity determination and real-time reaction monitoring. Given the compound's structure, which includes a hydrophilic pyridine (B92270) ring and a thiol group susceptible to oxidation, reversed-phase HPLC is a common approach.

Detailed research findings indicate that for pyridine-containing compounds, mixed-mode chromatography can be successfully employed to separate isomers. sielc.com The use of core-shell mixed-mode columns can provide a unique combination of selectivity, speed, and efficiency. helixchrom.com For hydrophilic compounds like this compound, which has a pKa around 5.2-6, traditional reversed-phase chromatography might require ion-pairing reagents that are incompatible with mass spectrometry (LC-MS). helixchrom.com However, methods have been developed that avoid ion-pairing reagents, allowing for good peak shape and resolution, making the analysis compatible with mass spectrometry detection. helixchrom.comhelixchrom.com The mobile phase composition, particularly the type and concentration of acidic additives, can significantly influence the retention of basic compounds like pyridines. helixchrom.com

For the analysis of related thiol-containing compounds, pre-column derivatization is often employed to enhance detection and stability. mdpi.comsemanticscholar.orgresearchgate.net Reagents such as monobromobimane can be used for automated derivatization, followed by fluorescence detection, which offers excellent reproducibility and high sensitivity. mdpi.comsemanticscholar.orgresearchgate.net

Below is an illustrative data table showcasing typical HPLC conditions for the analysis of a compound similar to this compound.

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and Water with 0.1% Formic Acid (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 5.8 min |

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring and Initial Separation

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for monitoring the progress of the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product. libretexts.org In a typical setup, aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials (2-aminopyridine and a thioacetylating agent). libretexts.org The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression. libretexts.org

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is commonly used. The polarity of the eluent is adjusted to achieve an optimal Rf value (typically between 0.3 and 0.7) for the product. Visualization of the spots can be achieved under UV light, as the pyridine ring is UV-active, or by using chemical stains like potassium permanganate or iodine. rsc.orgreddit.com

A representative TLC data table for monitoring the synthesis is provided below.

| Compound | Rf Value (Hexane:Ethyl Acetate 1:1) | Visualization Method |

| 2-Aminopyridine (B139424) (Starting Material) | 0.25 | UV Light (254 nm) |

| Thioacetylating Agent (Starting Material) | 0.60 | Iodine Vapor |

| This compound (Product) | 0.45 | UV Light (254 nm) |

Chromatographic Separations of Complex Reaction Mixtures and Isomers

The synthesis of this compound can sometimes lead to the formation of complex reaction mixtures containing side products, unreacted starting materials, and potential isomers. The separation of these components is crucial for obtaining a pure product. Column chromatography is the primary technique for preparative scale purification. The principles are similar to TLC, where a suitable stationary phase (e.g., silica gel) and mobile phase are selected to achieve differential migration of the components. rsc.org

The separation of isomers, particularly if positional isomers are formed during the synthesis, can be challenging. Specialized chromatographic techniques may be required. For pyridine derivatives, methods like pH-zone-refining counter-current chromatography have been successfully used to separate isomers from synthetic mixtures with high purity. nih.gov For chiral separations, if applicable, cyclodextrin-based selectors in gas chromatography or supercritical fluid chromatography can be effective. nih.gov Supercritical fluid chromatography (SFC) presents a more environmentally friendly alternative to preparative HPLC for isomer separation, offering faster analysis times and reduced organic solvent consumption. nsf.gov

Hyphenated Techniques (e.g., LC-MS/MS) for Advanced Mixture Analysis in Mechanistic Studies

To gain deeper insights into the reaction mechanism for the formation of this compound and to identify transient intermediates or low-level impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are employed. nih.gov LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the determination of the molecular weights of the separated components. mdpi.com

LC-MS/MS takes this a step further by enabling the structural elucidation of compounds through fragmentation analysis. mdpi.com In a typical LC-MS/MS experiment, the parent ion of interest is selected and fragmented, and the resulting daughter ions provide a "fingerprint" that can be used to confirm the structure of the compound. This is particularly valuable for distinguishing between isomers that may have the same molecular weight but different structural arrangements. For instance, in the study of thioacetamide-induced hepatic encephalopathy, LC-MS/MS was used for shotgun proteomics analyses to identify and quantify proteins. mdpi.com Similarly, LC-MS/MS is a powerful tool for the analysis of thiols and disulfides in complex biological samples, often involving derivatization to improve ionization and fragmentation. researchgate.net

An example of data that could be obtained from an LC-MS/MS analysis for mechanistic studies is presented below.

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment Identity |

| 169.05 [M+H]+ | 111.04, 95.05, 79.04 | Loss of thioacetyl group, Pyridinamine fragments |

Chemical Reactivity and Transformation Studies

Oxidation Pathways and Non-Biological Transformation Products (e.g., sulfoxides, sulfones)

The oxidation of N-(pyridin-2-yl)-2-sulfanylacetamide can occur at two primary locations: the sulfur atom of the sulfanylacetamide moiety and the nitrogen atom of the pyridine (B92270) ring. The specific products formed depend on the oxidant used and the reaction conditions.

While direct oxidation studies on this compound are not extensively documented in the literature, the reactivity of analogous compounds provides significant insight. For instance, the oxidation of thioacetamide (B46855), a related organosulfur compound, proceeds in a stepwise manner. It is first oxidized to thioacetamide S-oxide (sulfine) and subsequently to the more highly oxidized thioacetamide S,S-dioxide (sulfene), which is a reactive intermediate. researchgate.netethz.ch This suggests that the sulfanyl (B85325) group in this compound would likely undergo a similar transformation to yield the corresponding sulfoxide (B87167) and sulfone derivatives.

Furthermore, studies on the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide using reagents like peracetic acid, m-chloroperbenzoic acid (m-CPBA), and Oxone® have shown that oxidation readily occurs at the pyridine nitrogen to form the corresponding N-oxide. nih.govosti.govosti.gov This reaction is a common transformation for pyridine-containing compounds. In the case of 2-(pyridin-2-yl)-N,N-diphenylacetamide, a variety of oxidation products were generated, indicating multiple reactive sites within the molecule. nih.govosti.gov

Based on these analogous systems, the oxidation of this compound is expected to yield a mixture of products, including the N-oxide, the S-oxide (sulfoxide), the S,S-dioxide (sulfone), and potentially the N-oxide-S-oxide dually oxidized product. The relative yields of these products would be influenced by the nature and stoichiometry of the oxidizing agent.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Products | Reference Analogues |

|---|---|---|---|

| This compound | Peracetic acid, m-CPBA, Oxone® | N-(pyridin-2-yl)-2-sulfinylacetamide (Sulfoxide) | Thioacetamide researchgate.netethz.ch |

| N-(pyridin-2-yl)-2-sulfonylacetamide (Sulfone) | Thioacetamide researchgate.netethz.ch | ||

| N-oxide-(pyridin-2-yl)-2-sulfanylacetamide | 2-(pyridin-2-yl)-N,N-diphenylacetamide nih.govosti.gov | ||

| N-oxide-(pyridin-2-yl)-2-sulfinylacetamide | Thioacetamide, 2-(pyridin-2-yl)-N,N-diphenylacetamide researchgate.netethz.chnih.govosti.gov |

Hydrolysis and Degradation Studies under Defined Chemical Conditions

The hydrolysis of this compound involves the cleavage of the amide bond and potentially the transformation of the thioamide group. The stability of the compound under varying pH conditions is a critical parameter.

Studies on the hydrolysis of thioacetamide have demonstrated that the reaction can proceed under both acidic and alkaline conditions. rsc.orgacs.org In alkaline solutions, the hydrolysis of thioacetamide has been shown to occur via two parallel pathways, involving the hydrolysis of the thioxo and amino groups. rsc.org The rate of hydrolysis is dependent on the hydroxide (B78521) ion concentration and temperature. A proposed mechanism for the metal ion-catalyzed hydrolysis of thioacetamide suggests the formation of a metal-thioacetamide complex, which then undergoes rate-determining decomposition to yield acetonitrile (B52724) and a metal sulfide. rsc.org

The amide linkage in this compound is also susceptible to hydrolysis. DFT calculations on the hydrolysis of acetamide (B32628) on ceria surfaces have shown the formation of a tetrahedral intermediate followed by C-N bond scission to produce acetic acid and ammonia. acs.org While this is a solid-phase catalytic process, it provides a mechanistic framework for the cleavage of the amide bond. Under aqueous acidic or basic conditions, a similar mechanism involving nucleophilic attack of water or hydroxide ion on the amide carbonyl is expected, leading to the formation of 2-sulfanylacetic acid and 2-aminopyridine (B139424).

Table 2: Likely Hydrolysis Products of this compound

| Condition | Bond Cleaved | Primary Products | Reference Analogues |

|---|---|---|---|

| Acidic/Basic Hydrolysis | Amide (C-N) | 2-Sulfanylacetic acid + 2-Aminopyridine | Acetamide acs.org |

| Acidic/Basic Hydrolysis | Thioamide (C=S) | N-(pyridin-2-yl)acetamide + Hydrogen sulfide | Thioacetamide rsc.orgacs.org |

Photochemical Reactivity and Stability Investigations

The photochemical stability of this compound is influenced by the presence of the pyridine ring, which can absorb UV radiation and undergo photochemical transformations.

Studies on the UV photolysis of pyridine have shown that it is biodegradable, and its degradation can be accelerated by UV irradiation. nih.govresearchgate.netnih.gov The initial steps of pyridine biodegradation involve mono-oxygenation reactions, and UV photolysis can lead to the formation of intermediates such as succinic acid. nih.gov The degradation of 2-chloropyridine (B119429) in water by UV irradiation has also been reported to follow pseudo-first-order kinetics, with 2-pyridinol identified as an intermediate degradation product. researchgate.net

These findings suggest that the pyridine moiety in this compound is a chromophore that can absorb UV light, leading to potential degradation of the molecule. The photochemical reactions could involve ring-opening, hydroxylation, or other transformations of the pyridine ring. The thioamide group may also exhibit photochemical reactivity.

The stability of a related thioamide, ethionamide (B1671405) (2-ethyl-pyridine-4-carbonic acid-thioamide), has been studied under various conditions, including the influence of temperature and pH, which are also relevant factors in photochemical stability. nih.gov The photochemical reactivity of nitro-nitrosyl ruthenium complexes with pyridine-like ligands has also been investigated, demonstrating that the electronic properties of the pyridine ligand influence the photochemical behavior of the complex. rsc.org

Therefore, it is anticipated that this compound would exhibit some degree of photochemical instability upon exposure to UV light, leading to a complex mixture of degradation products.

Exploration of Reactivity for Further Synthetic Utility and Derivatization

The functional groups present in this compound make it a potentially valuable building block for the synthesis of more complex molecules and for derivatization.

The thioamide group is a versatile functional group in organic synthesis. For example, the reaction of thioacetamide with N-substituted maleimides has been shown to produce various heterocyclic compounds, including pyrrolo[3,4-c]pyridines and 3,3'-thiobis(1-arylpyrrolidine-2,5-diones), depending on the reaction conditions. researchgate.netnih.gov This suggests that this compound could be used in similar cycloaddition and condensation reactions to generate novel heterocyclic scaffolds.

The amide nitrogen and the pyridine nitrogen can also be sites for derivatization. N-arylacetamides are common precursors in the synthesis of various biologically active compounds. researchgate.net The synthesis of N-(pyridin-2-yl)benzene sulphonamide and its metal complexes highlights the utility of the 2-aminopyridine scaffold in preparing compounds with potential pharmaceutical applications. researchgate.net

Furthermore, the 2-sulfanylacetamide moiety can be a precursor to other functional groups. For instance, 2-hydrazinyl-2-oxo-N-(pyridin-2-yl) acetamide can be prepared from the corresponding ethyl ester and subsequently reacted with aldehydes to form hydrazones, which are versatile ligands for metal complexes. hilarispublisher.com Derivatization reagents such as 2-nitrosopyridine (B1345732) have been used to enhance the analysis of various molecules by LC/MS/MS, indicating the reactivity of the pyridine nucleus. nih.gov

The synthetic potential of this compound is further underscored by the wide range of reactions that N-phenylacetamide and related structures undergo to form conjugates with other pharmacologically relevant cores, such as isatin-benzenesulfonamides. nih.gov

Table 3: Potential Synthetic Transformations of this compound

| Reactant | Reaction Type | Potential Product Class | Reference Analogues |

|---|---|---|---|

| N-Substituted Maleimides | Cycloaddition/Condensation | Pyrrolo[3,4-c]pyridines, Thiobis-pyrrolidinediones | Thioacetamide researchgate.netnih.gov |

| Alkylating/Acylating Agents | N-Alkylation/N-Acylation | Substituted amides and pyridinium (B92312) salts | General amide and pyridine chemistry |

| Aldehydes (after conversion to hydrazide) | Condensation | Hydrazones | 2-hydrazinyl-2-oxo-N-(pyridin-2-yl) acetamide hilarispublisher.com |

| Oxidizing/Reducing Agents | Redox Reactions | Sulfoxides, Sulfones, Amines | Thioacetamide, Pyridine derivatives researchgate.netethz.chnih.govosti.gov |

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of N-(pyridin-2-yl)-2-sulfanylacetamide and its derivatives is a key area for future research, with a focus on improving efficiency and adhering to the principles of green chemistry. Current methods for synthesizing thioamides and N-aryl amides often involve multi-step processes, harsh reaction conditions, or the use of hazardous reagents. researchgate.nettaylorandfrancis.com Future research will likely target the development of one-pot, multicomponent reactions to construct the this compound scaffold. mdpi.comresearchgate.netresearchgate.net

Green synthetic approaches are particularly promising. The use of environmentally benign solvents, such as deep eutectic solvents (DES), has been shown to be effective for thioamide synthesis, offering mild, catalyst-free conditions and the potential for solvent recycling. rsc.orgrsc.org Similarly, ultrasound-assisted synthesis presents a method to accelerate reaction times and improve yields for aryl thioamides. utu.ac.in The development of catalyst-free methods or the use of recyclable, non-toxic catalysts will be a significant step forward. rsc.orgnih.govmdpi.com

| Synthetic Approach | Key Advantages | Potential for this compound Synthesis | References |

| Multicomponent Reactions (MCRs) | One-pot synthesis, atom economy, reduced waste. | Direct synthesis from 2-aminopyridine (B139424), a sulfur source, and an appropriate carbon building block. | mdpi.comresearchgate.netresearchgate.net |

| Deep Eutectic Solvents (DES) | Green solvent, catalyst-free, mild conditions, recyclable. | Sustainable synthesis with reduced environmental impact. | rsc.orgrsc.org |

| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields. | Efficient and rapid production of the target compound. | utu.ac.in |

| Catalyst-Free Synthesis | Avoids toxic metal catalysts, simplifies purification. | Cleaner reaction profiles and reduced cost. | rsc.orgnih.govmdpi.com |

Design of Advanced Chemical Probes and Biosensors Utilizing the Compound's Scaffold

The structural motifs within this compound make it an excellent candidate for the development of chemical probes and biosensors. The thioamide group is known to be a good metal chelator and can participate in unique interactions, such as chalcogen bonding. nih.gov The pyridine (B92270) nitrogen and the amide group provide additional coordination sites. This combination could be exploited to create highly selective and sensitive sensors for metal ions. researchgate.netnih.govnih.govewadirect.comacs.org

Future research could focus on designing "turn-on" or "turn-off" fluorescent probes. The thioamide moiety can act as a quencher for fluorescent dyes. nih.gov By incorporating a fluorophore into the molecular structure, the binding of a specific analyte (e.g., a metal ion) to the this compound scaffold could disrupt this quenching effect, leading to a measurable change in fluorescence. nih.govewadirect.comacs.org The development of sensors based on photoinduced electron transfer (PET) is another promising avenue. nih.govacs.org Furthermore, the thioamide group's unique spectroscopic properties, such as its distinct UV absorption, could be harnessed for label-free detection methods. nih.gov

In-depth Elucidation of Undiscovered Molecular Interaction Mechanisms

A fundamental area of future research will be the detailed investigation of the molecular interaction mechanisms of this compound. The presence of multiple hydrogen bond donors and acceptors (the amide N-H, the pyridine nitrogen, and the thioamide sulfur) suggests a rich and complex landscape of non-covalent interactions. nih.goviucr.orgnih.govnih.govias.ac.inrsc.org Understanding how this molecule interacts with biological macromolecules, such as proteins and nucleic acids, is crucial for any potential therapeutic applications.

Molecular docking and simulation studies will be invaluable in predicting and rationalizing these interactions. nih.govresearchgate.netresearchgate.net For instance, the thioamide group can form strong hydrogen bonds and has been shown to be critical for the inhibitory activity of some compounds. nih.gov The pyridine ring can engage in π-π stacking interactions, while the flexible acetamide (B32628) linker allows the molecule to adopt various conformations to fit into binding pockets. iucr.orgnih.gov The interplay between the thionic and thiolic tautomeric forms of the thioamide group in different environments and its effect on coordination chemistry and biological activity also warrants further investigation. ucj.org.ua

Integration with Chemoinformatics and Artificial Intelligence for Predictive Molecular Design

Chemoinformatics and artificial intelligence (AI) are poised to play a significant role in exploring the chemical space around this compound. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate structural features of its derivatives with their biological activities. nih.govnih.govrsc.org These models can then be used to virtually screen libraries of related compounds and identify those with the highest probability of being active.

Machine learning algorithms can be trained on existing data for thioamides and pyridine-containing compounds to predict various properties, such as binding affinity, toxicity, and pharmacokinetic profiles. This in silico approach can significantly accelerate the discovery of new lead compounds by prioritizing the most promising candidates for synthesis and experimental testing. The integration of molecular dynamics simulations with AI can provide a deeper understanding of the dynamic behavior of these molecules and their interactions with biological targets. rsc.org

| Computational Approach | Application to this compound Derivatives | Potential Outcome | References |

| QSAR | Correlating structural descriptors with biological activity (e.g., antifungal, kinase inhibition). | Predictive models to guide the design of more potent analogs. | nih.govnih.govrsc.org |

| Molecular Docking | Predicting binding modes and affinities to target proteins. | Identification of key interactions and potential biological targets. | nih.govresearchgate.netresearchgate.net |

| Machine Learning/AI | Predicting ADME/Tox properties, virtual screening. | Prioritization of candidates for synthesis, reducing experimental costs. | rsc.org |

| Molecular Dynamics | Simulating the dynamic behavior and conformational flexibility. | Understanding the stability of ligand-receptor complexes. | rsc.org |

Role as a Scaffold for Complex Ligand Architectures in Supramolecular Chemistry

The this compound scaffold is well-suited for applications in supramolecular chemistry. The combination of the pyridine ring and the thioamide group provides multiple coordination sites for metal ions, making it a versatile building block for the construction of complex ligand architectures. ucj.org.uaspringerprofessional.dersc.orgrsc.org

Future research could explore the use of this compound and its derivatives as ligands for the self-assembly of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgrsc.org The directionality of the pyridine nitrogen and the chelating ability of the thioamide could be used to control the dimensionality and topology of the resulting supramolecular structures. The amide N-H group can also participate in hydrogen bonding networks, further directing the self-assembly process. iucr.orgnih.govrsc.org Such materials could have applications in gas storage, catalysis, and sensing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.